XLogP3 Lipophilicity Comparison: Ethyl Ester Occupies an Optimal Intermediate logP Window Relative to Methyl and tert-Butyl Esters
The target compound displays an XLogP3 of 0.1, positioning it between the more hydrophilic methyl ester (-0.3) and the more lipophilic tert-butyl ester (0.7). The free carboxylic acid, in contrast, is strongly hydrophilic with an XLogP3 of -2.9. For oral drug candidates, logD values between 1 and 3 are typically considered optimal; the ethyl ester's value of 0.1 represents the closest analog to this window while still retaining sufficient aqueous solubility for handling [1]. The regioisomer ethyl 1-(aminomethyl)cyclopropanecarboxylate has an XLogP3 of -0.2, indicating that the additional methylene spacer in the target compound measurably increases lipophilicity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | Methyl ester XLogP3 = -0.3; tert-Butyl ester XLogP3 = 0.7; Free acid XLogP3 = -2.9; Regioisomer (ethyl 1-(aminomethyl)cyclopropanecarboxylate) XLogP3 = -0.2 |
| Quantified Difference | ΔXLogP3 = +0.4 vs methyl ester; ΔXLogP3 = -0.6 vs tert-butyl ester; ΔXLogP3 = +3.0 vs free acid; ΔXLogP3 = +0.3 vs regioisomer |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2019.06.18 and 2025.04.14 releases) |
Why This Matters
The ethyl ester's intermediate lipophilicity enables a balanced permeability-solubility profile that can be fine-tuned through further derivatization, unlike the methyl ester (too polar for passive membrane permeation) or the tert-butyl ester (too lipophilic for aqueous handling in biological assays).
- [1] PubChem computed XLogP3 values for CIDs 126639422, 83904941, 11600672, 11480505, and 137940822. View Source
